molecular formula C10H6F3NO B12949870 1-(Trifluoromethyl)isoquinolin-5-ol

1-(Trifluoromethyl)isoquinolin-5-ol

Cat. No.: B12949870
M. Wt: 213.16 g/mol
InChI Key: LUSWGVBKTVCBIX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)isoquinolin-5-ol is a chemical compound with the molecular formula C10H6F3NO. It is a derivative of isoquinoline, characterized by the presence of a trifluoromethyl group at the 1-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of isoquinoline-N-oxide as a starting material, which reacts with a trifluoromethylating agent such as Togni reagent in the presence of a copper catalyst . The reaction proceeds under mild conditions and yields the desired product efficiently.

Industrial Production Methods: Industrial production methods for 1-(Trifluoromethyl)isoquinolin-5-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-(trifluoromethyl)isoquinolin-5-one, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

1-(Trifluoromethyl)isoquinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)isoquinolin-1-ol
  • 6-(Trifluoromethyl)isoquinolin-5-ol
  • 1-(Trifluoromethyl)isoquinolin-3-ol

Comparison: 1-(Trifluoromethyl)isoquinolin-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-(trifluoromethyl)isoquinolin-5-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-7-2-1-3-8(15)6(7)4-5-14-9/h1-5,15H

InChI Key

LUSWGVBKTVCBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)O

Origin of Product

United States

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